molecular formula C24H28N4OS B2985095 N-(3,5-dimethylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1185068-09-0

N-(3,5-dimethylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

カタログ番号: B2985095
CAS番号: 1185068-09-0
分子量: 420.58
InChIキー: XQOXRXMTTCYBIO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,5-Dimethylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a structurally complex acetamide derivative featuring a spirocyclic 1,4,8-triazaspiro[4.5]deca-1,3-diene core. The compound’s acetamide moiety is substituted with a 3,5-dimethylphenyl group, while the sulfur atom bridges the acetamide to the spiro system, which includes a phenyl group at position 3 and a methyl group at position 6. The molecular formula is inferred as C24H27N4OS (extrapolated from analogs in and ), with a molecular weight approximating 443.56 g/mol .

特性

IUPAC Name

N-(3,5-dimethylphenyl)-2-[(8-methyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4OS/c1-17-13-18(2)15-20(14-17)25-21(29)16-30-23-22(19-7-5-4-6-8-19)26-24(27-23)9-11-28(3)12-10-24/h4-8,13-15H,9-12,16H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOXRXMTTCYBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(3,5-dimethylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. The compound's complex structure includes a thioacetamide moiety and a triazaspiro framework, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of N-(3,5-dimethylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is C24H28N4SC_{24}H_{28}N_{4}S, with a molecular weight of 420.6 g/mol. Its structure can be represented as follows:

Smiles Cc1ccc(NC(=O)CSC2=NC3(CCN(C)CC3)N=C2c2ccccc2)cc1C\text{Smiles }Cc1ccc(NC(=O)CSC2=NC3(CCN(C)CC3)N=C2c2ccccc2)cc1C

Biological Activity Overview

Research into the biological activity of this compound is still emerging. Preliminary studies suggest potential activities in various biological contexts:

Antimicrobial Activity

Preliminary investigations indicate that compounds with similar structural motifs exhibit antimicrobial properties. For example, thiazole derivatives have shown effectiveness against Candida albicans and Staphylococcus aureus . The mechanism often involves interference with microbial cell functions.

Antitumor Activity

Compounds with structural similarities to N-(3,5-dimethylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide have been evaluated for antitumor activity. Studies on related compounds indicate promising results against various cancer cell lines . The structure–activity relationship (SAR) analysis suggests that modifications to the side chains can enhance efficacy against specific tumor types.

Study 1: Antimicrobial Efficacy

A study focused on the synthesis of similar thiazole derivatives reported significant antimicrobial activity against Candida species. The Minimum Inhibitory Concentration (MIC) values were comparable to established antifungal agents like ketoconazole .

CompoundTarget OrganismMIC (μg/mL)
2dCandida albicans1.50
2eCandida parapsilosis1.23

Study 2: Antitumor Properties

In vitro studies have demonstrated that structurally related compounds exhibit selective cytotoxicity against various human tumor cell lines. For instance:

CompoundCell Line TestedIC50 (μM)
6HepG215
7DLD10

These results suggest that the triazaspiro structure may play a crucial role in enhancing antitumor activity .

類似化合物との比較

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The 3,5-dimethylphenyl group in the target compound distinguishes it from analogs with alternative aromatic substitutions:

  • Its molecular formula (C23H25ClN4O2S) and weight (457.0 g/mol) reflect these modifications .

Modifications in the Spiro Triaza Ring

  • 8-Ethyl vs. 8-Methyl Substitution: The compound N-(3,5-dimethylphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide () replaces the 8-methyl group with ethyl, slightly increasing hydrophobicity and steric bulk. This minor change could influence metabolic stability or receptor binding .

Core Heterocycle Differences

  • Benzoquinazolinone vs. Spiro Triazadeca: The benzoquinazolinone core in introduces a fused aromatic system with a ketone group, contrasting with the spirocyclic triazadeca system. This difference likely alters electronic properties and biological target interactions .
  • Simpler Acetamide Derivatives : Pesticides like alachlor () and oxadixyl () lack spiro systems, relying on chloro and methoxy substituents for herbicidal activity. Their lower molecular weights (e.g., alachlor: 269.77 g/mol ) suggest faster metabolic clearance compared to the target compound .

Data Tables

Table 1: Structural Comparison of Acetamide Derivatives

Compound Name Aromatic Substituent Core Structure Molecular Formula Molecular Weight (g/mol) Evidence Source
Target Compound 3,5-Dimethylphenyl 1,4,8-Triazaspiro[4.5]deca C24H27N4OS ~443.56
N-(3-Chloro-4-methoxyphenyl)-... 3-Chloro-4-methoxyphenyl 1,4,8-Triazaspiro[4.5]deca C23H25ClN4O2S 457.00
N-(3,4-Dimethylphenyl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-...] 3,4-Dimethylphenyl Benzo[g]quinazolinone C23H15F3N6O4S3 592.03
Alachlor (Herbicide) 2,6-Diethylphenyl Chloroacetamide C14H20ClNO2 269.77

Table 2: Functional Group Impact on Properties

Compound Class Key Functional Groups Potential Impact on Properties
Target Compound Spiro triaza, thioether Enhanced rigidity; possible enzyme inhibition
Benzoquinazolinone Analogs Sulfamoyl, ketone Increased polarity; improved water solubility
Chloroacetamide Herbicides Chloro, methoxy Electrophilic reactivity; herbicidal activity

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Optimize reaction parameters such as solvent polarity (e.g., switching from acetone to DMF for better solubility), temperature (reflux vs. room temperature), and catalysts (e.g., K₂CO₃ for deprotonation). Purification via column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization can enhance purity. Monitor intermediates using TLC and characterize final products via melting point and HPLC analysis .

Q. What spectroscopic techniques are most effective for confirming structural integrity?

  • Methodological Answer : Use ¹H/¹³C NMR to identify aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.1–2.5 ppm), and thioacetamide linkages (δ 3.8–4.2 ppm). IR spectroscopy validates functional groups (C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weight with <2 ppm error. Compare experimental data with computational predictions (e.g., DFT for NMR chemical shifts) .

Q. Which in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Screen for enzyme inhibition (e.g., kinase or protease assays using fluorogenic substrates) or antimicrobial activity (MIC assays against Gram+/− bacteria). Use cell viability assays (MTT or resazurin) in cancer lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves (IC₅₀ calculation) .

Advanced Research Questions

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) against crystallographic protein structures (PDB ID). Validate with molecular dynamics simulations (GROMACS) to assess binding stability. Use DFT calculations (Gaussian) to analyze electronic properties (HOMO-LUMO gaps) influencing reactivity. Cross-reference with SAR studies to prioritize synthetic analogs .

Q. What strategies resolve contradictions between in vitro efficacy and in vivo pharmacokinetic data?

  • Methodological Answer : Conduct ADMET profiling (e.g., microsomal stability, plasma protein binding) to identify metabolic liabilities. Modify substituents (e.g., replace labile esters with amides) to enhance bioavailability. Use PK/PD modeling to correlate exposure and effect. Validate with tissue distribution studies (LC-MS/MS quantification) .

Q. How can controlled-release formulations improve targeted delivery?

  • Methodological Answer : Encapsulate the compound in polymeric nanoparticles (PLGA or chitosan) via emulsion-solvent evaporation. Characterize particle size (DLS) and drug loading (UV-Vis). Evaluate release kinetics in simulated physiological buffers (pH 7.4 vs. 5.5). Test targeting efficiency using ligand-conjugated systems (e.g., folate receptors) in cell uptake assays .

Q. What metabolomics approaches identify degradation pathways and reactive metabolites?

  • Methodological Answer : Incubate the compound with human liver microsomes (HLMs) and analyze metabolites via UHPLC-QTOF-MS . Use isotopic labeling (e.g., ¹⁴C) to trace degradation products. Employ CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic enzymes. Confirm reactive intermediates (e.g., glutathione adducts) .

Q. How does stereochemistry influence pharmacological activity?

  • Methodological Answer : Synthesize enantiomers via chiral resolution (HPLC with amylose columns) or asymmetric catalysis. Compare IC₅₀ values in target assays (e.g., enantiomer A vs. B). Analyze 3D binding modes via X-ray crystallography of ligand-protein complexes. Correlate spatial arrangements (e.g., axial vs. equatorial substituents) with activity .

Methodological Notes

  • Data Contradiction Analysis : When conflicting results arise (e.g., high in vitro potency but low in vivo efficacy), systematically rule out variables:
    • Verify assay conditions (e.g., serum interference in cell-based assays).
    • Assess compound stability under physiological conditions (pH/temperature).
    • Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Experimental Design : Align with Guiding Principle 2 by framing studies within a theoretical framework (e.g., structure-activity relationships or metabolic pathways) to ensure hypothesis-driven research .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。